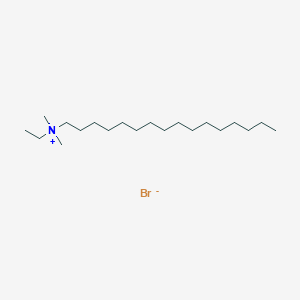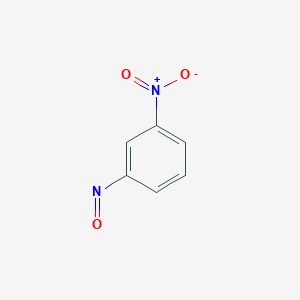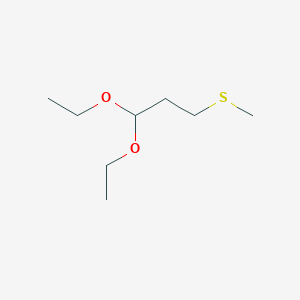
Methional diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methional diethyl acetal is a chemical compound that is widely used in the food and fragrance industry. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in various food products. Methional diethyl acetal is known to possess a unique aroma that is similar to that of baked potatoes. In recent years, there has been a growing interest in the scientific community to understand the synthesis method, mechanism of action, and physiological effects of Methional diethyl acetal.
Aplicaciones Científicas De Investigación
Nutritional Studies
Methional diethyl acetal has been explored in nutritional research. A study by Zezulka and Calloway (1976) investigated sulfur-containing compounds, including methional diethyl acetal, for their effectiveness in improving nitrogen balance in human diets deficient in sulfur amino acids (Zezulka & Calloway, 1976).
Pharmaceutical Research
In pharmaceutical research, Vicchio and Callery (1989) studied the metabolic conversion of 2-propylpentanal acetals, including methional diethyl acetal, to valproic acid, an anticonvulsant drug. Their findings suggest a cytochrome P-450 mediated reaction in this conversion (Vicchio & Callery, 1989).
Catalysis and Chemical Synthesis
Methional diethyl acetal plays a role in catalysis and chemical synthesis. Rubio-Caballero et al. (2014) used methional diethyl acetal in the acetalization of furfural, demonstrating its application in synthesizing derived chemicals (Rubio-Caballero et al., 2014).
Biosynthesis Research
Pryor and Tang (1978) explored the biosynthetic precursor role of methional diethyl acetal in ethylene formation. Their research challenges the specific involvement of hydroxyl radicals in this biosynthetic process (Pryor & Tang, 1978).
Drug Delivery Systems
Gillies et al. (2004) investigated acetals, including methional diethyl acetal, as pH-sensitive linkages in drug delivery systems. They found that altering the chemical structure of acetals can tune their hydrolysis rate, useful in various drug delivery applications (Gillies, Goodwin, & Fréchet, 2004).
Propiedades
Número CAS |
16630-61-8 |
|---|---|
Nombre del producto |
Methional diethyl acetal |
Fórmula molecular |
C8H18O2S |
Peso molecular |
178.29 g/mol |
Nombre IUPAC |
1,1-diethoxy-3-methylsulfanylpropane |
InChI |
InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3 |
Clave InChI |
FKAZTVDSOBDTFU-UHFFFAOYSA-N |
SMILES |
CCOC(CCSC)OCC |
SMILES canónico |
CCOC(CCSC)OCC |
Densidad |
0.952-0.958 (20°) |
Otros números CAS |
16630-61-8 |
Descripción física |
Clear colourless to pale yellow liquid; Pungent cabbage aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



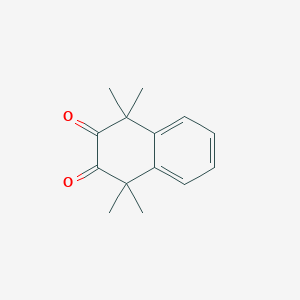

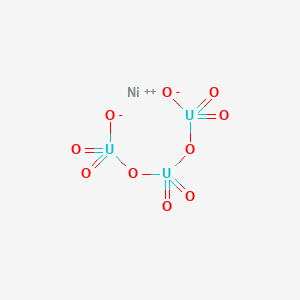
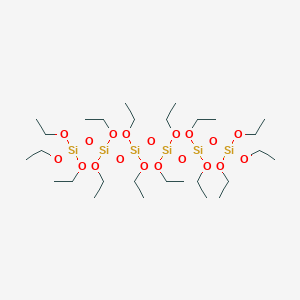



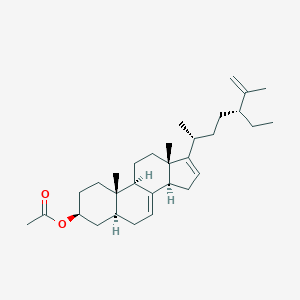
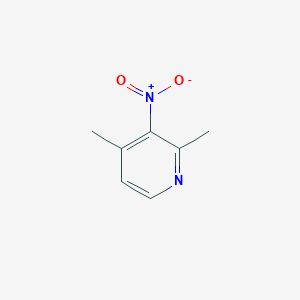
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)

